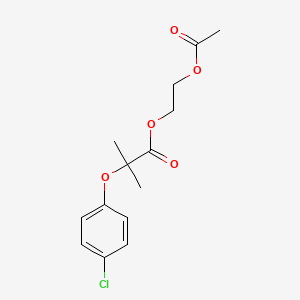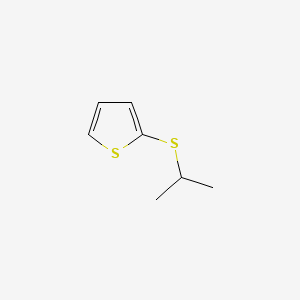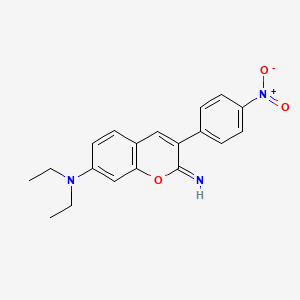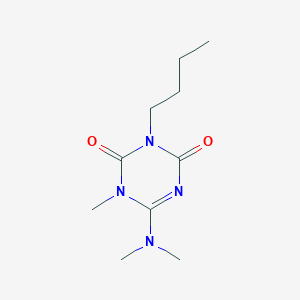
2-Amino-6-chloro-1,3-benzothiazol-4-yl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-thiocyanato-benzothiazol-2-ylamine is a derivative of benzothiazole, an aromatic heterocyclic compound containing both nitrogen and sulfur atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-thiocyanato-benzothiazol-2-ylamine typically involves the reaction of 2-aminobenzothiazole with chlorinating agents and thiocyanate sources. One common method is the reaction of 2-aminobenzothiazole with thionyl chloride to introduce the chlorine atom, followed by the reaction with potassium thiocyanate to introduce the thiocyanate group .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs one-pot synthesis methods to enhance efficiency and reduce costs. These methods involve the use of commercially available reagents and green chemistry principles to minimize the formation of side products and avoid toxic solvents .
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-4-thiocyanato-benzothiazol-2-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and thiocyanate groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are commonly used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of 6-chloro-4-aminobenzothiazole derivatives .
Applications De Recherche Scientifique
6-chloro-4-thiocyanato-benzothiazol-2-ylamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anti-cancer agents.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: It is employed in the development of advanced materials such as fluorescent dyes and electroluminescent devices.
Agriculture: The compound is used in the synthesis of agrochemicals, including pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 6-chloro-4-thiocyanato-benzothiazol-2-ylamine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. The thiocyanate group can interact with metal ions in biological systems, affecting enzyme activity and protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-ylamine
- 4-chloro-6-fluoro-1,3-benzothiazol-2-amine
- 6-bromo-4-fluoro-1,3-benzothiazol-2-amine
Uniqueness
6-chloro-4-thiocyanato-benzothiazol-2-ylamine is unique due to the presence of both chlorine and thiocyanate groups, which confer distinct chemical reactivity and biological activity. The thiocyanate group, in particular, allows for unique interactions with biological molecules and metal ions, making it valuable in various research applications .
Propriétés
Numéro CAS |
37525-32-9 |
|---|---|
Formule moléculaire |
C8H4ClN3S2 |
Poids moléculaire |
241.7 g/mol |
Nom IUPAC |
(2-amino-6-chloro-1,3-benzothiazol-4-yl) thiocyanate |
InChI |
InChI=1S/C8H4ClN3S2/c9-4-1-5(13-3-10)7-6(2-4)14-8(11)12-7/h1-2H,(H2,11,12) |
Clé InChI |
VCWIGPSNHDYZHG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1SC(=N2)N)SC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-azepino[1,2-a]benzimidazole](/img/structure/B14661573.png)
![3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate](/img/structure/B14661576.png)
![(2S)-3-(1H-Imidazol-5-yl)-2-[(5-oxo-L-prolyl)amino]-1-(triaz-2-yn-2-ium-1-ylidene)propan-1-olate](/img/structure/B14661581.png)
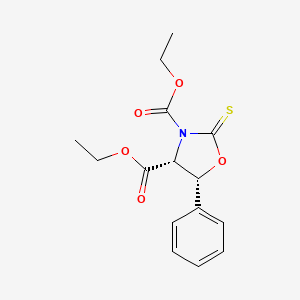
![3-hydroxy-5,5-dimethyl-2-[(E)-(phenylhydrazinylidene)methyl]cyclohex-2-en-1-one](/img/structure/B14661604.png)

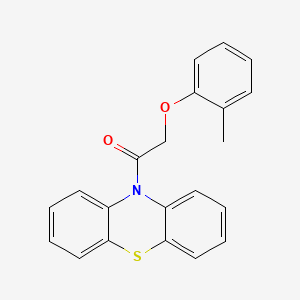
![4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium](/img/structure/B14661615.png)
